1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Nucleophilic Substitution: Products include 1-(4-azido-3-methylphenyl)-2,2-difluoroethanone or 1-(4-thiocyanato-3-methylphenyl)-2,2-difluoroethanone.
Reduction: The major product is 1-(4-chloro-3-methylphenyl)-2,2-difluoroethanol.
Oxidation: The major product is 1-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting specific pathways in cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethanone moiety can form strong hydrogen bonds and van der Waals interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-2,2-difluoroethanone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-2,2-difluoroethanone: Lacks the chloro group, potentially altering its lipophilicity and interaction with biological targets.
1-(4-Chloro-3-methylphenyl)-2-fluoroethanone: Contains only one fluorine atom, which may influence its chemical stability and reactivity.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOAUWTTZKUFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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